molecular formula C20H19NO2 B4630955 N-[2-(2-methylphenoxy)ethyl]-1-naphthamide

N-[2-(2-methylphenoxy)ethyl]-1-naphthamide

Cat. No. B4630955
M. Wt: 305.4 g/mol
InChI Key: QGTLPOFKYFYGLT-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]-1-naphthamide belongs to a class of organic compounds characterized by their complex molecular structures, which include aromatic rings and amide functional groups. These compounds are of interest due to their potential applications in various fields of chemistry and materials science. The focus here is on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties of this compound.

Synthesis Analysis

The synthesis of similar naphthylamide derivatives involves multiple steps, including catalytic reactions, regioselective additions, and sometimes cyclization processes to form the desired compound. A practical method for synthesizing related compounds like 2-(6-methoxy-2-naphthyl)propenoic acid involves palladium-catalyzed reactions and hydrolysis steps, indicating a potentially analogous approach could be utilized for this compound (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be confirmed through various spectroscopic techniques, such as FT-IR, NMR, and single crystal X-ray diffraction studies. These methods provide insights into the compound's intramolecular hydrogen bonding interactions and crystal packing stability, which are crucial for understanding its physical and chemical behavior (Patil et al., 2014).

Scientific Research Applications

Fluorescence Spectral Studies

Naphthamide derivatives have been utilized in fluorescence spectral studies, particularly in understanding their interactions with Bovine Serum Albumin (BSA). These studies help in comprehending the binding mechanisms and quenching effects of fluorescent probes, which are critical in the development of diagnostic tools and sensors for biomedical applications (Ghosh, Rathi, & Arora, 2016).

Alzheimer's Disease Detection

Research on naphthamide derivatives like FDDNP, a hydrophobic radiofluorinated derivative, has contributed significantly to Alzheimer's disease diagnostics. FDDNP's ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, detectable through positron emission tomography, offers a non-invasive technique to monitor the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Organic Electronics

Naphthamide-based compounds have shown promise in organic electronics, particularly as electron transporting materials in organic light-emitting diodes (OLEDs). Their electron transporting abilities are crucial for improving the efficiency and stability of OLEDs, which are used in displays and lighting (Tse, Kwok, & So, 2006).

Antibacterial Activities

Compounds derived from naphthamide have been investigated for their antibacterial properties. These studies are essential in the search for new antibacterial agents amid growing resistance to existing antibiotics. For instance, metal complexes of unsymmetrical tetradentate Schiff bases, involving naphthamide structures, exhibit significant antibacterial activities, opening new avenues for the development of antibacterial drugs (Arteen et al., 2019).

properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-15-7-2-5-12-19(15)23-14-13-21-20(22)18-11-6-9-16-8-3-4-10-17(16)18/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLPOFKYFYGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.